1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine
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Overview
Description
1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine, also known as BVT.5182, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. 1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. It also inhibits the activity of nuclear factor-kappa B, a transcription factor involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, 1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine has been shown to activate the Nrf2 pathway, which is involved in the protection against oxidative stress.
Biochemical and Physiological Effects:
1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine has been shown to have various biochemical and physiological effects. In cancer research, 1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In inflammation research, 1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory response. In neurodegenerative disorders, 1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine in lab experiments is its broad range of potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development. However, one limitation of using 1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine and to identify potential drug targets for its development as a therapeutic agent.
Synthesis Methods
The synthesis of 1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine involves the condensation of 4-methylbenzenesulfonyl chloride with N-benzylpiperazine, followed by the reaction of the resulting intermediate with 3-(4-formylbenzoyl)propionic acid. The final product is obtained after purification through column chromatography.
Scientific Research Applications
1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has shown that 1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 1-benzyl-4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperazine has been shown to protect against oxidative stress and neuronal damage.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-[(4-methylphenyl)sulfonylmethyl]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-21-10-12-25(13-11-21)32(30,31)20-23-8-5-9-24(18-23)26(29)28-16-14-27(15-17-28)19-22-6-3-2-4-7-22/h2-13,18H,14-17,19-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBFGRQKSCMPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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